molecular formula C20H20N4O2 B2927378 (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034424-11-6

(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2927378
CAS No.: 2034424-11-6
M. Wt: 348.406
InChI Key: RQNNQTQIGSYQKJ-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of methoxyphenyl, phenyl, triazole, and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which forms the 1,2,3-triazole ring. The general synthetic route may include:

    Formation of the 1,2,3-triazole ring: This is achieved by reacting an azide with an alkyne in the presence of a copper(I) catalyst.

    Attachment of the pyrrolidine ring: This step involves the reaction of the triazole derivative with a pyrrolidine derivative under suitable conditions.

    Introduction of the methoxyphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the triazole-pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl and methoxyphenyl groups.

Scientific Research Applications

Chemistry

In chemistry, (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Compounds containing triazole rings have shown promise in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and functionality.

Comparison with Similar Compounds

Similar Compounds

  • (2-methoxyphenyl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
  • (2-methoxyphenyl)(3-(4-chloro-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
  • (2-methoxyphenyl)(3-(4-fluoro-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Uniqueness

The uniqueness of (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-19-10-6-5-9-17(19)20(25)23-12-11-16(13-23)24-14-18(21-22-24)15-7-3-2-4-8-15/h2-10,14,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNNQTQIGSYQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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